molecular formula C19H14N4O3 B5246728 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

Cat. No.: B5246728
M. Wt: 346.3 g/mol
InChI Key: SNFCLDLIFRJVTA-UHFFFAOYSA-N
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Description

4-Nitro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}benzamide is a benzamide derivative characterized by a nitro group at the 4-position of the benzoyl moiety and a phenyldiazenylphenyl substituent attached via an azo (-N=N-) linkage. Its molecular formula is C₁₉H₁₄N₄O₃, with a molecular weight of 346.34 g/mol (calculated from structural analogs in and ). This structure is relevant in materials science and medicinal chemistry, particularly in designing dyes or enzyme inhibitors.

Properties

IUPAC Name

4-nitro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(14-6-12-18(13-7-14)23(25)26)20-15-8-10-17(11-9-15)22-21-16-4-2-1-3-5-16/h1-13H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCLDLIFRJVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040375
Record name Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102841-17-8
Record name Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is coupled with a phenyl group to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various azo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Below is a systematic comparison of 4-nitro-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}benzamide with five analogous compounds, focusing on molecular features, physicochemical properties, and research applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₉H₁₄N₄O₃ 346.34 - 4-Nitrobenzamide
- (E)-phenyldiazenylphenyl
Azo linkage for photoresponsive behavior; nitro group enhances electron deficiency .
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide () C₁₄H₁₁ClN₂O₄ 306.71 - 4-Chlorobenzamide
- 4-Methoxy-2-nitrophenyl
Chlorine increases lipophilicity; methoxy and nitro groups create steric and electronic complexity .
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-4-nitro-N-2-pyridinylbenzamide () C₂₅H₂₇N₅O₄ 461.51 - 4-Nitrobenzamide
- Piperazine and pyridinyl moieties
Piperazine enhances solubility; pyridine and nitro groups may target CNS receptors .
4-Nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide () C₂₄H₂₄F₃N₃O₅ 515.47 - 4-Nitrobenzamide
- Trifluoromethoxy-piperazine
Trifluoromethoxy group improves metabolic stability; keto group enables hydrogen bonding .
N-(4-Benzothiazol-2-yl-3-hydroxyphenyl)-4-nitrobenzamide () C₂₀H₁₃N₃O₄S 391.40 - 4-Nitrobenzamide
- Benzothiazole and hydroxyl groups
Benzothiazole enables fluorescence; hydroxyl group facilitates metal coordination .

Physicochemical and Functional Differences

  • Electron Effects : The nitro group in all compounds creates electron-deficient aromatic systems, but substituents like chlorine () or trifluoromethoxy () modulate this effect. For example, the trifluoromethoxy group in introduces strong electron-withdrawing and hydrophobic character .
  • Solubility : Piperazine-containing derivatives () exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the benzothiazole derivative () is more lipophilic .
  • In contrast, the azo-linked compound (target molecule) may serve as a protease inhibitor due to its planar, conjugated structure .

Biological Activity

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE, also known as a derivative of azo compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both nitro and azo functional groups, which are known to influence its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15N5O2\text{C}_{17}\text{H}_{15}\text{N}_{5}\text{O}_{2}

This structure features a nitro group attached to a phenyl ring that is connected via an azo linkage to another phenyl group, which is further linked to a benzamide moiety.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of azo compounds have been shown to possess antibacterial properties against various strains of bacteria. In particular, studies have demonstrated the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of azo compounds has been widely studied. Compounds containing nitro and azo groups often exhibit free radical scavenging activity. Research indicates that this compound may similarly demonstrate antioxidant properties, potentially reducing oxidative stress in biological systems.

Study on Antibacterial Efficacy

A study conducted by Cuenú et al. (2018) explored the antibacterial efficacy of various azo compounds, including derivatives similar to this compound. The results showed that these compounds exhibited a dose-dependent inhibition of bacterial growth, suggesting their potential as therapeutic agents in treating infections caused by resistant bacterial strains .

Investigation of Antioxidant Properties

In another study focusing on the antioxidant properties of related compounds, it was found that the presence of nitro and azo groups significantly enhanced the scavenging ability against DPPH radicals. The study concluded that such structural features are crucial for developing new antioxidants from azo derivatives .

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